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Compound of Interest

Compound Name: 1-Bromo-7-methyloctane

CAS No.: 54088-99-2

Cat. No.: B1282500 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS)

fragmentation behavior of 1-Bromo-7-methyloctane (

). Designed for analytical chemists and drug development researchers, this document moves
beyond basic spectral matching to explore the mechanistic causality of ion formation.

We focus on Electron Ionization (EI) patterns, specifically the competition between heterolytic

cleavage, hydrohalic acid elimination, and onium ion stabilization. The presence of the terminal

isopropyl group (7-methyl) distinguishes this isomer from linear alkyl halides, creating specific

diagnostic low-mass signatures essential for structural elucidation.

Structural Analysis & Molecular Weight
Before interpreting the spectrum, we must establish the structural baseline. 1-Bromo-7-
methyloctane is a primary alkyl halide with a branched isobutyl tail.

Chemical Formula:

[1][2]
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Molecular Weight (Average): ~207.15 g/mol [1][2]

Monoisotopic Masses:

Isotopologue: 206.07 Da

Isotopologue: 208.07 Da

The Bromine Signature
The most immediate diagnostic feature in the mass spectrum of any organobromide is the

isotopic abundance. Bromine exists naturally as

(50.69%) and

(49.31%).

Diagnostic Rule: Any ion retaining the bromine atom will appear as a 1:1 doublet separated by

2 mass units (m/z X and m/z X+2). This is the primary quality assurance check for the

molecular ion (

) and bromine-containing fragments.

The Molecular Ion Region ( )
In Electron Ionization (70 eV), primary alkyl halides often exhibit weak or non-existent

molecular ions due to the lability of the C-Br bond.

Observed Peaks: m/z 206 and 208.

Intensity: Low (<1-5% relative abundance).

Mechanism: Removal of a non-bonding electron from the bromine lone pair.

Analyst Note: If the

is invisible, chemical ionization (CI) with methane or ammonia is recommended to confirm the
molecular weight via the

adduct.
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Mechanistic Fragmentation Pathways
The fragmentation of 1-Bromo-7-methyloctane is driven by three competing pathways:

Heterolytic Cleavage, HBr Elimination, and Cyclic Ion Formation.

Pathway A: Heterolytic Cleavage (Loss of Br)
The C-Br bond is the weakest link. Direct cleavage yields the primary carbocation, which

immediately rearranges to a more stable secondary or tertiary carbocation.

Transition:

Diagnostic Peak:m/z 127

Note: This peak does not show the bromine doublet pattern because the bromine has been

lost as a neutral radical.

Pathway B: HBr Elimination
Alkyl halides frequently undergo 1,2-elimination (thermal or EI-induced) to form the alkene

radical cation.

Transition:

Diagnostic Peak:m/z 126

Mechanism: A four-centered transition state where the bromine abstracts a hydrogen from

the

-carbon.

Pathway C: Cyclic Bromonium Ion Formation
Long-chain primary halides can stabilize the positive charge by back-biting the alkyl chain with

the bromine lone pair, forming a cyclic "onium" ion. This is particularly favorable for 5-

membered rings.

Structure: Tetrahydrobromolium ion (
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).

Diagnostic Peaks:m/z 135 and 137 (1:1 ratio).

Significance: The presence of this doublet at m/z 135/137 is a strong indicator of a primary

alkyl bromide chain of at least 4 carbons.

Pathway D: Hydrocarbon Chain Fragmentation
Once the bromine is lost, the remaining alkyl chain (

) fragments via standard alkane patterns (

).

The Isopropyl Effect: The "7-methyloctane" tail contains a terminal isopropyl group (

).

Base Peak Prediction: The fragmentation often favors the formation of the stable isopropyl

cation (

) or the isobutyl cation (

).

Key Peaks:m/z 43 (Dominant) and m/z 57.

Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular structure and

the observed spectral peaks.
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Figure 1: Mechanistic fragmentation tree for 1-Bromo-7-methyloctane showing the derivation

of key diagnostic ions.

Summary of Diagnostic Ions
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m/z Value Ion Identity Formula
Relative
Abundance

Diagnostic
Note

206 / 208 Molecular Ion < 5%

1:1 Doublet

pattern confirms

1 Br atom.

135 / 137 Bromonium Ion Moderate

Diagnostic for

primary alkyl

bromide chain >

C4.

127 Nonyl Cation Moderate
Loss of Br. No

doublet pattern.

126 Nonene Radical Low/Mod

Result of thermal

or EI elimination

of HBr.

71 Pentyl Cation High

Hydrocarbon

backbone

fragment.

57 Butyl Cation High

Hydrocarbon

backbone

fragment.

43 Isopropyl Cation Base Peak

Strongly favored

by the 7-methyl

(isopropyl) tail.

Experimental Protocol: GC-MS Analysis
To ensure reproducible data, the following protocol minimizes thermal degradation (HBr loss

inside the injector) while maximizing sensitivity.

Workflow Diagram
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Sample Prep
Dilute to 10-50 ppm
in Hexane or DCM

Inlet (Split/Splitless)
Temp: 200°C

(Keep low to prevent thermal HBr loss)

Capillary Column
5% Phenyl-methylpolysiloxane
(e.g., DB-5ms, 30m x 0.25mm)

EI Source
70 eV, 230°C

Quadrupole/ToF
Scan Range: 35-300 m/z

Click to download full resolution via product page

Figure 2: Optimized GC-MS workflow for minimizing thermal degradation of alkyl halides.

Detailed Methodology
Sample Preparation:

Dissolve 1-Bromo-7-methyloctane in spectral-grade Hexane or Dichloromethane (DCM).

Target concentration: 10–50 µg/mL (ppm). High concentrations increase the risk of dimer

formation or detector saturation.

Inlet Parameters (Critical):
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Alkyl halides are thermally labile.

Inlet Temperature: Set to 200°C. (Standard 250°C+ can cause excessive thermal

elimination of HBr before the sample reaches the column).

Mode: Split injection (10:1 or 20:1) to sharpen peaks.

Column Separation:

Phase: Non-polar (5% phenyl-arylene polymer, e.g., DB-5ms or HP-5ms).

Oven Program:

Hold at 50°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 3 min.

Rationale: The branched structure lowers the boiling point slightly compared to n-nonyl

bromide; a standard ramp ensures separation from impurities.

Mass Spectrometer Settings:

Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35–300. (Scanning below 35 is unnecessary and invites air/water

background).

Solvent Delay: 3.0 minutes (to protect filament from solvent surge).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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